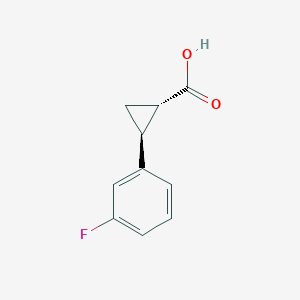

(1S,2S)-2-(3-fluorophenyl)cyclopropane-1-carboxylic Acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(1S,2S)-2-(3-fluorophenyl)cyclopropane-1-carboxylic acid, commonly referred to as FCP, is an important organic chemical compound with a wide range of applications in the scientific research and development fields. FCP is a cyclic carboxylic acid with a substituted phenyl group and a fluorine atom, and is a versatile chemical building block for synthesizing a variety of derivatives. FCP has been widely studied due to its unique reactivity, and its applications range from drug development to materials science.

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Studies

Fluorinated Cyclopropane Synthesis : The synthesis of fluorinated analogs of cyclopropane carboxylic acids, including (1S,2S)-2-(3-fluorophenyl)cyclopropane-1-carboxylic acid, has been explored for their potential applications in medicinal chemistry due to their unique electronic properties and structural motifs. The development of methods for the stereoselective synthesis of such compounds involves overcoming challenges associated with the incorporation of fluorine atoms into the cyclopropane ring. These methods leverage the unique reactivity of fluorinated reagents and substrates in cyclopropanation reactions, aiming to improve the efficiency of synthesis and enable the production of compounds with desirable biological activities and metabolic profiles (Pons et al., 2021).

Structural and Conformational Analysis : Studies on the structure and conformation of fluorinated cyclopropane carboxylic acids, including derivatives similar to (1S,2S)-2-(3-fluorophenyl)cyclopropane-1-carboxylic acid, have been conducted to understand their molecular geometry, electronic structure, and potential for intramolecular interactions. X-ray crystallography and computational methods are used to analyze the geometries and to investigate the effects of fluorination on molecular conformation and stability. These studies provide insights into how the presence of fluorine atoms affects the chemical and physical properties of cyclopropane derivatives, potentially influencing their biological activity and pharmacokinetics (Fröhlich et al., 2006).

Application in Organic Synthesis and Medicinal Chemistry

- Catalytic Functionalization : The catalytic 1,3-difunctionalization of cyclopropanes, including methods potentially applicable to the synthesis of (1S,2S)-2-(3-fluorophenyl)cyclopropane-1-carboxylic acid derivatives, showcases innovative strategies for introducing electronegative substituents into cyclopropane rings. Such methodologies allow for the oxidative C-C bond activation and subsequent introduction of functional groups in a 1,3-relationship, facilitating the synthesis of compounds with predefined molecular shapes and electronic properties. This approach is significant for the design of molecules with specific biological activities or physical properties, leveraging the influence of fluorine's electronegativity on molecular conformation (Banik et al., 2017).

Eigenschaften

IUPAC Name |

(1S,2S)-2-(3-fluorophenyl)cyclopropane-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9FO2/c11-7-3-1-2-6(4-7)8-5-9(8)10(12)13/h1-4,8-9H,5H2,(H,12,13)/t8-,9+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRSJNCVKPWFCPM-BDAKNGLRSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1C(=O)O)C2=CC(=CC=C2)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H]1C(=O)O)C2=CC(=CC=C2)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9FO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Fluoro-3-(4-fluorophenyl)sulfonyl-1-[(2-methylphenyl)methyl]quinolin-4-one](/img/structure/B2831373.png)

![Tert-butyl 7-oxo-5-azaspiro[2.5]octane-5-carboxylate](/img/structure/B2831375.png)

![2-Chloro-N-[(1-methyl-2-oxoquinolin-3-yl)methyl]propanamide](/img/structure/B2831380.png)

![4-[(1E)-({[4-(trifluoromethyl)phenyl]methoxy}imino)methyl]phenol](/img/structure/B2831381.png)